molecular formula C6H6ClNO2S B1218434 2-Chlorobenzenesulfonamide CAS No. 6961-82-6

2-Chlorobenzenesulfonamide

Cat. No. B1218434
CAS RN: 6961-82-6
M. Wt: 191.64 g/mol
InChI Key: JCCBZCMSYUSCFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chlorobenzenesulfonamide involves various methods, including its reaction with solvents and the conditions under which it is synthesized. For instance, its solubility in 16 single pure solvents has been determined at a temperature range from 273.15 to 324.65 K, showing that its solubility increases with temperature. This information is vital for designing and optimizing reaction and crystallization processes in the chemical industry (Wu & Li, 2020).

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzenesulfonamide is characterized by extensive intra- and intermolecular hydrogen bonds. These structures are stabilized by hydrogen bonding via the N and O atoms, forming chains of molecules, which is a significant aspect of their molecular structure analysis (Siddiqui et al., 2008).

Chemical Reactions and Properties

The compound is involved in various chemical reactions, including its role as an electrophilic chlorine precursor in the organocatalytic asymmetric chlorocyclization of unsaturated amides. This demonstrates its potential in yielding products with high levels of stereoselectivity under ambient temperatures and concentrations (Jaganathan & Borhan, 2014).

Physical Properties Analysis

The physical properties of 2-Chlorobenzenesulfonamide, such as solubility and thermodynamic functions of dissolution (enthalpy, entropy, and Gibbs energy), have been thoroughly investigated. These properties are crucial for understanding the compound's behavior in various solvents and temperatures, aiding in the design of chemical processes (Wu & Li, 2020).

Chemical Properties Analysis

2-Chlorobenzenesulfonamide's chemical properties, including its reactivity in different chemical reactions and its interaction with other compounds, are essential for its applications in synthesis and medicinal chemistry. Its ability to undergo C(sp2)-C(sp3) cross-coupling with alkyl Grignard reagents underlines its significance in organic synthesis and medicinal chemistry applications (Bisz & Szostak, 2019).

Scientific Research Applications

Application in Biochemistry: Carbonic Anhydrases Inhibition

  • Summary of the Application : 2-Chlorobenzenesulfonamide is used in the study of carbonic anhydrases (CAs), enzymes that catalyze the hydration of carbon dioxide to bicarbonate and acid protons . These enzymes are responsible for many biological functions in the human body and are implicated in numerous ailments and diseases such as glaucoma, high altitude sickness, and cancer .
  • Methods of Application or Experimental Procedures : In the study, the affinities of twelve CA isoforms were determined for nineteen clinically used drugs used to treat hypertension-related diseases . Their affinities were determined using a fluorescent thermal shift assay . Stopped flow assay and isothermal titration calorimetry were also employed on a subset of compounds and proteins to confirm inhibition of CA enzymatic activity and verify the quantitative agreement between different assays .
  • Results or Outcomes : The findings of this study showed that pharmaceuticals could bind to human CA isoforms with variable affinities and inhibit their catalytic activity, even though the drug was intended to interact with a different (non-CA) protein target . Relatively minor structural changes of the compounds may cause significant changes in affinity and selectivity for a particular CA isoform .

Application in Organic Chemistry: Synthesis of Organosulfur Compounds

  • Summary of the Application : 2-Chlorobenzenesulfonamide is used in the synthesis of organosulfur compounds, specifically sulfonimidates . Sulfonimidates are a class of organosulfur compounds that have gained interest due to their potential as intermediates in the synthesis of other important organosulfur compounds .
  • Methods of Application or Experimental Procedures : The synthesis of sulfonimidates from 2-Chlorobenzenesulfonamide typically involves reaction with sulfur reagents. The specific procedures can vary depending on the desired sulfonimidate product .
  • Results or Outcomes : The use of 2-Chlorobenzenesulfonamide in the synthesis of sulfonimidates has expanded the range of organosulfur compounds that can be synthesized, providing new avenues for research and development in organic chemistry .

Application in Pharmaceutical Research: Drug Affinities for Human Carbonic Anhydrases

  • Summary of the Application : 2-Chlorobenzenesulfonamide is used in the study of drug affinities for human carbonic anhydrases . This research is important because it helps to understand how drugs interact with these enzymes, which can lead to the development of more effective and safer medications .
  • Methods of Application or Experimental Procedures : In the study, the affinities of twelve carbonic anhydrase isoforms were determined for nineteen clinically used drugs used to treat hypertension-related diseases . Their affinities were determined using a fluorescent thermal shift assay . Stopped flow assay and isothermal titration calorimetry were also employed on a subset of compounds and proteins to confirm inhibition of carbonic anhydrase enzym

Safety And Hazards

2-Chlorobenzenesulfonamide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Relevant Papers The paper titled “Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases” discusses the affinities of twelve CA isoforms for nineteen clinically used drugs used to treat hypertension-related diseases . Another paper titled “Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions” provides a comprehensive review of sulfonamide drugs .

properties

IUPAC Name

2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCBZCMSYUSCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044979
Record name 2-Chlorobenzenesulfonamide
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Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorobenzenesulfonamide

CAS RN

6961-82-6
Record name 2-Chlorobenzenesulfonamide
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Record name 2-Chlorobenzenesulfonamide
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Record name o-Chlorobenzenesulfonamide
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Record name Benzenesulfonamide, 2-chloro-
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Record name 2-Chlorobenzenesulfonamide
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Record name o-chlorobenzenesulphonamide
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Record name O-CHLOROBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

2-Chlorobenzenesulphonyl chloride (58 g) in either (60 ml) was added dropwise with stirring to concentrated ammonia solution (575 ml). When addition was complete, the mixture was stirred and heated at 70° C. for 1 hour. The mixture was then cooled and the solid filtered off, washed with water, and dried to give the required 2-chlorobenzenesulphonamide (39 g) with a melting point of 186° C.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
A Bułakowska, J Sławiński, K Siedlecka-Kroplewska… - Bioorganic …, 2020 - Elsevier
… and N-substituted 2-chlorobenzenesulfonamide derivatives A and B. The aim of this study was to obtain a new series of N-substituted 2-chlorobenzenesulfonamide derivatives of type A …
Number of citations: 2 www.sciencedirect.com
K Wu, Y Li - Journal of Molecular Liquids, 2020 - Elsevier
… In this work, the solubility of 2-chlorobenzenesulfonamide in 16 … The mole fraction solubility of 2-chlorobenzenesulfonamide in … crystallization processes of 2-chlorobenzenesulfonamide. …
Number of citations: 8 www.sciencedirect.com
BT Gowda, S Foro, PA Suchetan… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of 4-methylbenzoic acid, 2-chlorobenzenesulfonamide and phosphorous oxy chloride for 5 h on a water bath. The resultant …
Number of citations: 4 scripts.iucr.org
S Sreenivasa, BS Palakshamurthy… - … Section E: Structure …, 2014 - scripts.iucr.org
… The title compound (I) was prepared by refluxing a mixture of 4-methoxybenzoic acid, 2-chlorobenzenesulfonamide and phosphorous oxychloride (POCl 3 ) for 2 h on a water bath. The …
Number of citations: 4 scripts.iucr.org
PA Suchetan, BT Gowda, S Foro… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H9Cl2NO3S, the conformation of the N—H bond in the C—SO2—NH—C(O) segment is anti to the C=O bond. The molecule is twisted at the S atom with a …
Number of citations: 8 scripts.iucr.org
BT Gowda, S Foro, PA Suchetan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the structure of the title compound, C13H9Cl2NO3S, the conformation of the N—H bond in the C—SO2—NH—C(O) segment is anti to the C=O bond. The molecule is twisted at the S …
Number of citations: 10 scripts.iucr.org
BT Gowda, S Foro, K Shakuntala… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal of the title compound, C6H6ClNO2S, N—H⋯ O hydrogen bonds pack the molecules into sheets parallel to the ac plane.
Number of citations: 4 scripts.iucr.org
BT Gowda, S Foro, PA Suchetan… - … Section E: Structure …, 2010 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of 3-chlorobenzoic acid, 2-chlorobenzenesulfonamide and phosphorous oxy chloride for 3 h on a water bath. The resultant …
Number of citations: 11 scripts.iucr.org
PA Suchetan, BS Palakshamurthy… - … Section E: Structure …, 2013 - scripts.iucr.org
… The title compound was prepared by refluxing a mixture of 3-methoxybenzoic acid, 2-chlorobenzenesulfonamide and phosphorous oxychloride (POCl 3 ) for 2 h on a water bath. The …
Number of citations: 1 scripts.iucr.org
PS Basha, FLA Khan, FB Asif… - SCIENCE AND … - islamiahcollege.edu.in
… The molecular geometry of 2-chlorobenzenesulfonamide was optimized and characterized by UV-Vis, 1H NMR 13C NMR, FT-IR and FT-Raman spectral analysis. The vibrational …
Number of citations: 0 www.islamiahcollege.edu.in

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